molecular formula C18H28N2O4S B5037668 N-cyclododecyl-4-nitrobenzenesulfonamide

N-cyclododecyl-4-nitrobenzenesulfonamide

Cat. No. B5037668
M. Wt: 368.5 g/mol
InChI Key: AZGBDBIJMXJWDC-UHFFFAOYSA-N
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Description

“N-cyclododecyl-4-nitrobenzenesulfonamide” is likely a sulfonamide compound, which means it contains a sulfur atom bonded to two oxygen atoms and one nitrogen atom. The “N-cyclododecyl” part suggests that the nitrogen atom is bonded to a cyclododecyl group, which is a 12-membered carbon ring. The “4-nitrobenzene” part indicates that it has a benzene ring with a nitro group (-NO2) attached to the 4th carbon .


Synthesis Analysis

While the specific synthesis pathway for “N-cyclododecyl-4-nitrobenzenesulfonamide” isn’t available, sulfonamides are generally synthesized by reacting a sulfonyl chloride with an amine. In this case, the sulfonyl chloride would be 4-nitrobenzenesulfonyl chloride, and the amine would be cyclododecylamine .


Molecular Structure Analysis

The molecular structure of “N-cyclododecyl-4-nitrobenzenesulfonamide” would likely consist of a benzene ring substituted with a nitro group at the 4th position and a sulfonamide group at an unspecified position. The sulfonamide group would be further substituted with a cyclododecyl group .


Chemical Reactions Analysis

Sulfonamides, including “N-cyclododecyl-4-nitrobenzenesulfonamide”, can participate in various chemical reactions. For example, they can be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonyl chloride and amine .

Future Directions

The future research directions for “N-cyclododecyl-4-nitrobenzenesulfonamide” could include studying its synthesis, properties, and potential applications. It could also be interesting to investigate its potential biological activities, given the known activities of other sulfonamides .

properties

IUPAC Name

N-cyclododecyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c21-20(22)17-12-14-18(15-13-17)25(23,24)19-16-10-8-6-4-2-1-3-5-7-9-11-16/h12-16,19H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGBDBIJMXJWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclododecyl-4-nitrobenzenesulfonamide

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